Dimethocaine-d4 Hydrochloride

Übersicht

Beschreibung

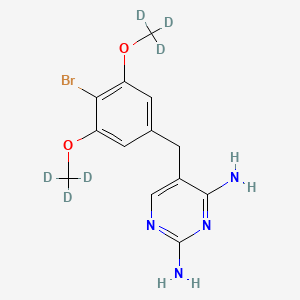

Dimethocaine-d4 Hydrochloride is a synthetic derivative of dimethocaine, a compound known for its local anesthetic and stimulant properties. The “d4” in its name indicates that it is a deuterated form, meaning that four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in research to study the pharmacokinetics and metabolism of the compound without altering its pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethocaine-d4 Hydrochloride involves several steps:

Starting Material: The synthesis begins with the preparation of 4-aminobenzoic acid.

Esterification: The 4-aminobenzoic acid is esterified with 2,2-dimethyl-3-diethylamino-1-propanol to form dimethocaine.

Deuteration: The hydrogen atoms in the dimethocaine molecule are replaced with deuterium atoms through a deuteration reaction.

Hydrochloride Formation: Finally, the deuterated dimethocaine is converted to its hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol.

Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.

Purification: Purification steps to ensure the final product’s purity and quality.

Hydrochloride Formation: Conversion to the hydrochloride salt form and packaging for distribution

Analyse Chemischer Reaktionen

Types of Reactions: Dimethocaine-d4 Hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur, especially at the ester linkage.

Substitution: Nucleophilic substitution reactions can take place at the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed

Major Products:

Oxidation Products: Oxidation can lead to the formation of nitroso and nitro derivatives.

Reduction Products: Reduction can yield primary amines and alcohols.

Substitution Products: Substitution reactions can produce various substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Dimethocaine-d4 Hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of dimethocaine.

Biology: Employed in biological studies to understand its effects on cellular processes.

Medicine: Investigated for its potential use as a local anesthetic and its effects on the central nervous system.

Industry: Utilized in the development of new anesthetic drugs and in forensic science for drug testing

Wirkmechanismus

Dimethocaine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine in the brain. This inhibition is achieved by blocking dopamine transporters, leading to increased levels of dopamine in the synaptic cleft. The elevated dopamine levels result in enhanced stimulation of the reward pathway, producing effects similar to those of cocaine. The compound also acts as a local anesthetic by blocking sodium channels, preventing the initiation and propagation of nerve impulses .

Vergleich Mit ähnlichen Verbindungen

Cocaine: Both compounds inhibit dopamine reuptake, but dimethocaine-d4 hydrochloride is less potent.

Procaine: Similar local anesthetic properties but lacks the stimulant effects.

Lidocaine: Another local anesthetic with a different chemical structure and mechanism of action

Uniqueness: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research .

Eigenschaften

CAS-Nummer |

1346601-45-3 |

|---|---|

Molekularformel |

C16H27ClN2O2 |

Molekulargewicht |

318.878 |

IUPAC-Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D; |

InChI-Schlüssel |

WWTWKTDXBNHESE-KQWCWKDASA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl |

Synonyme |

1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride; 3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride; Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate); Larocaine-d4 Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one](/img/structure/B585802.png)

![[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585815.png)

![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)